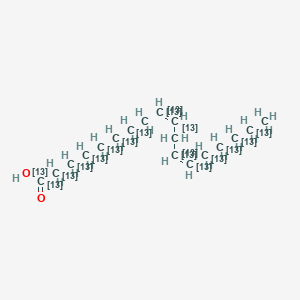

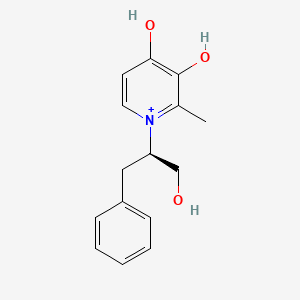

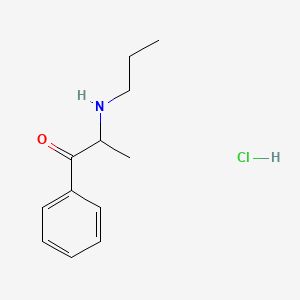

![molecular formula C22H14FN3O2 B3025949 5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1649473-91-5](/img/structure/B3025949.png)

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

Descripción general

Descripción

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole (5-F-POPI) is a synthetic compound with a wide range of potential applications in the field of scientific research. It is a relatively new compound, first synthesized in 2017, and has already been used in a variety of research studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds incorporating the indole moiety alongside 1,3,4-oxadiazole have been synthesized for their promising biological activities. For instance, Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties demonstrated significant antibacterial, antifungal, antituberculosis, and anticancer properties. Compounds from this research showed remarkable cytotoxic activity against tumor cell lines and displayed strong antioxidant capabilities (Verma, Saundane, & Meti, 2019).

Anticonvulsant Activity

Research on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles has revealed considerable anticonvulsant activities, mediated through benzodiazepine receptors and other unknown mechanisms, highlighting the therapeutic potential of such structures in treating seizures (Almasirad et al., 2004).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds with substituted-phenyl butanamides have been synthesized and identified as potent inhibitors of the urease enzyme, indicating potential applications in treating diseases caused by urease-producing pathogens (Nazir et al., 2018).

Anti-inflammatory and Analgesic Properties

Studies on indomethacin analogs containing oxadiazole moieties have shown promising anti-inflammatory and analgesic effects without the gastrointestinal toxicities associated with traditional NSAIDs. These findings suggest a path toward developing safer pain management and anti-inflammatory therapies (Bhandari et al., 2010).

Cardiovascular Activity

A series of indole derivatives with oxadiazole and thiazolidinone side chains were evaluated for cardiovascular activities, uncovering compounds with potent effects at low doses. This research opens avenues for the development of new cardiovascular drugs (Singh, Agarwal, & Singh, 2013).

Mecanismo De Acción

Target of Action

The primary target of CAY10742 is the IKKβ (IκB kinase β), a crucial enzyme in the NF-κB signaling pathway . IKKβ plays a significant role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

CAY10742 interacts with its target, IKKβ, by inhibiting its activities . This inhibition prevents the downstream signaling of the NF-κB pathway, which is often associated with inflammation and cancer .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. By inhibiting IKKβ, CAY10742 prevents the phosphorylation and subsequent degradation of IκB proteins. This action blocks the translocation of NF-κB transcription factors into the nucleus, thereby inhibiting the expression of NF-κB regulated genes . These genes are often involved in inflammatory and immune responses, cellular growth, and apoptosis.

Result of Action

CAY10742 has been shown to induce apoptosis in human colon cancer cells . This is indicated by the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The compound also induces the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .

Propiedades

IUPAC Name |

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUZZUGHRTIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)